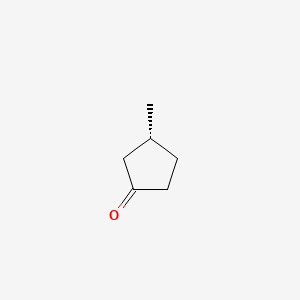

(R)-(+)-3-Methylcyclopentanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-methylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-5-2-3-6(7)4-5/h5H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKRXIIIYJGNNU-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40985281 | |

| Record name | (R)-3-Methylcyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6672-30-6 | |

| Record name | (+)-3-Methylcyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6672-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylcyclopentanone, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006672306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-3-Methylcyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-3-methylcyclopentanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLCYCLOPENTANONE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0374105OS0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chiroptical Properties of (R)-(+)-3-Methylcyclopentanone: An In-Depth Technical Guide

Introduction

(R)-(+)-3-Methylcyclopentanone, a chiral ketone of significant interest in stereochemistry and medicinal chemistry, serves as a model compound for understanding the intricate relationship between molecular structure and chiroptical properties.[1] Its relatively rigid cyclopentanone ring, perturbed by a single stereocenter, gives rise to distinct chiroptical signatures that are exquisitely sensitive to its conformational landscape. This technical guide provides a comprehensive exploration of the chiroptical properties of this compound, delving into the theoretical underpinnings, experimental methodologies, and interpretative frameworks essential for researchers, scientists, and drug development professionals. By synthesizing theoretical principles with practical insights, this guide aims to equip the reader with the knowledge to effectively utilize chiroptical spectroscopy for the stereochemical elucidation of this and related chiral molecules.

Theoretical Foundations of Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. The two primary methods discussed herein are Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD).

-

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left (A_L) and right (A_R) circularly polarized light by a chiral molecule as a function of wavelength. This differential absorption, ΔA = A_L - A_R, is a direct consequence of the molecule's three-dimensional structure and is particularly sensitive to the electronic transitions of chromophores within a chiral environment.[2][3] The resulting ECD spectrum, a plot of molar ellipticity [θ] or differential molar extinction coefficient (Δε) versus wavelength, provides a unique fingerprint of a chiral molecule.

-

Optical Rotatory Dispersion (ORD): ORD spectroscopy measures the variation of the angle of optical rotation with the wavelength of plane-polarized light.[4] This phenomenon, known as the Cotton effect, exhibits anomalous dispersion in the vicinity of an absorption band of a chromophore.[5][6] A positive Cotton effect is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite behavior.[5][6] ORD and ECD are intimately related through the Kronig-Kramers transforms and provide complementary information about the stereochemistry of a molecule.

Conformational Analysis of this compound

The chiroptical properties of this compound are profoundly influenced by its conformational equilibrium. The cyclopentanone ring is not planar and exists predominantly in two twisted-chair or envelope conformations. The methyl group at the C3 position can occupy either a pseudo-axial or a pseudo-equatorial position, leading to two primary conformers: the equatorial-methyl conformer and the axial-methyl conformer.[7][8][9]

The relative populations of these conformers are dictated by their thermodynamic stabilities and are influenced by factors such as temperature and the solvent environment.[7][8] Theoretical calculations and experimental studies, including temperature-dependent ECD and vibrational absorption spectroscopy, have shown that the equatorial-methyl conformer is generally the more stable and thus more populated conformer at room temperature.[7][9] It is crucial to recognize that the observed chiroptical properties are a weighted average of the contributions from each conformer present in the equilibrium.

Caption: Conformational equilibrium of this compound.

Experimental Methodologies

Sample Preparation

Given that this compound is a volatile organic compound, proper sample handling is critical to obtain accurate and reproducible chiroptical data.

Step-by-Step Protocol for Liquid Phase Measurements:

-

Solvent Selection: Choose a spectroscopically transparent solvent in the wavelength range of interest. For ECD and ORD measurements of ketones, cyclohexane is a common choice due to its non-polar nature and low UV cutoff.[8] The solvent should be of high purity (spectroscopic grade) to minimize background interference.

-

Concentration: Prepare a solution of this compound of a known concentration. The optimal concentration will depend on the path length of the cuvette and the intensity of the chromophore's absorption. A typical concentration range for ECD measurements is 0.1 to 1.0 mg/mL.

-

Cuvette Selection: Use a quartz cuvette with a known path length. For UV ECD measurements, path lengths of 0.1 cm to 1 cm are common. Ensure the cuvette is scrupulously clean to avoid scattering and stray light.

-

Blank Measurement: Record a baseline spectrum of the pure solvent in the same cuvette that will be used for the sample. This baseline will be subtracted from the sample spectrum to correct for any solvent absorption or instrumental artifacts.

Instrumentation and Data Acquisition

Circular Dichroism (CD) Spectroscopy:

-

Instrument Startup and Purging: Turn on the CD spectrometer and allow the lamp to warm up for at least 30 minutes. Purge the instrument with high-purity nitrogen gas to remove oxygen, which absorbs in the far-UV region.

-

Parameter Setup: Set the desired wavelength range (e.g., 190-400 nm for the n→π* transition of the carbonyl group), scanning speed, bandwidth, and number of accumulations. Averaging multiple scans will improve the signal-to-noise ratio.

-

Baseline Correction: Place the cuvette containing the pure solvent in the sample holder and record the baseline spectrum.

-

Sample Measurement: Carefully rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the CD spectrum.

-

Data Processing: Subtract the baseline spectrum from the sample spectrum. The resulting data is typically presented in units of millidegrees (mdeg) and can be converted to molar ellipticity [θ] using the following equation:

[θ] = (θ_obs * M) / (10 * c * l)

where θ_obs is the observed ellipticity in degrees, M is the molecular weight, c is the concentration in g/mL, and l is the path length in cm.

Optical Rotatory Dispersion (ORD) Spectroscopy:

-

Instrument Setup: Utilize a spectropolarimeter equipped with a light source that can scan across the desired wavelength range.

-

Zeroing the Instrument: With no sample in the light path, zero the instrument.

-

Sample Measurement: Place the cuvette containing the sample solution in the sample holder and measure the optical rotation at discrete wavelengths or by performing a continuous scan.

-

Data Presentation: The data is plotted as specific rotation [α] or molar rotation [Φ] versus wavelength.

Caption: General experimental workflow for chiroptical measurements.

Interpretation of Chiroptical Data: The Octant Rule

The Octant Rule is a powerful empirical tool used to predict the sign of the Cotton effect for the n→π* transition of the carbonyl chromophore in chiral cyclic ketones.[5][10] The rule divides the space around the carbonyl group into eight octants using three perpendicular planes. The sign of the contribution of a substituent to the Cotton effect depends on the octant in which it resides.

For cyclohexanones, and by extension to cyclopentanones, the simplified "rear octants" are most often considered.

-

Positive Contribution: Substituents in the upper-left and lower-right rear octants make a positive contribution to the Cotton effect.

-

Negative Contribution: Substituents in the upper-right and lower-left rear octants make a negative contribution to the Cotton effect.

-

No Contribution: Substituents lying on the nodal planes make no significant contribution.

In the case of this compound, the methyl group is the key substituent. For the more stable equatorial conformer, the methyl group resides in the upper-left octant, which predicts a positive Cotton effect . This is consistent with the experimental observation of a positive Cotton effect for the n→π* transition in the ECD spectrum of this compound.[10]

Caption: Simplified rear octants for the Octant Rule.

Summary of Chiroptical Data

The following table summarizes key chiroptical data for this compound from the literature. It is important to note that the exact values can vary depending on the solvent and temperature.

| Property | Value | Solvent | Reference |

| Specific Rotation [α]D | +148° (c=4.5) | Methanol | [2] |

| ECD (n→π transition)* | Positive Cotton Effect | Various | [7][8] |

| ΔH° (equatorial-axial) | 4.84 kJ/mol | CCl4 | [9] |

| Equatorial:Axial Ratio | ~87:13 | CCl4 | [9] |

Conclusion

The chiroptical properties of this compound provide a rich source of stereochemical information. Through the combined application of experimental ECD and ORD spectroscopy and theoretical frameworks like the Octant Rule, researchers can gain deep insights into the absolute configuration and conformational preferences of this and other chiral ketones. This technical guide has outlined the fundamental principles, practical methodologies, and interpretative strategies necessary to leverage chiroptical techniques effectively. As a self-validating system, the consistency between theoretical predictions and experimental observations reinforces the power of chiroptical spectroscopy as an indispensable tool in modern chemical and pharmaceutical research.

References

- 1. researchgate.net [researchgate.net]

- 2. Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 3. m.youtube.com [m.youtube.com]

- 4. kud.ac.in [kud.ac.in]

- 5. pharmatutor.org [pharmatutor.org]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemistnotes.com [chemistnotes.com]

Conformational Analysis of (R)-(+)-3-Methylcyclopentanone: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the conformational analysis of (R)-(+)-3-Methylcyclopentanone, a chiral ketone of significant interest in stereochemical studies. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for characterizing the conformational landscape of this molecule. We will explore the delicate balance of steric and electronic effects that govern its structure, employing a synergistic approach that combines advanced spectroscopic techniques and computational modeling.

Introduction: The Significance of Conformational Insight

This compound serves as a model system for understanding the conformational preferences of substituted five-membered rings, which are prevalent structural motifs in numerous natural products and pharmaceutical agents.[1][2] The stereochemistry of the methyl group at the C3 position introduces a critical chiral center, leading to a complex interplay of non-covalent interactions that dictate the molecule's three-dimensional structure. A thorough understanding of its conformational equilibrium is paramount, as the spatial arrangement of atoms directly influences its reactivity, spectroscopic properties, and biological activity. This guide will elucidate the methodologies to unravel this conformational complexity, providing a robust framework for similar investigations.

The cyclopentanone ring is not planar and exists in puckered conformations to alleviate torsional strain.[3] For 3-methylcyclopentanone, the primary conformational question revolves around the orientation of the methyl group, which can occupy either a pseudo-axial or a pseudo-equatorial position. These two dominant conformers, the axial-methyl and equatorial-methyl forms, are in a dynamic equilibrium.[4][5] The determination of their relative populations and the energy landscape of their interconversion is the central theme of this guide.

Theoretical Framework: The Energetic Landscape of 3-Methylcyclopentanone

The conformational preference in 3-methylcyclopentanone is primarily dictated by the minimization of steric strain. In the equatorial conformer, the methyl group is positioned away from the bulk of the ring, leading to lower steric hindrance. Conversely, in the axial conformer, the methyl group experiences 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring, which is a destabilizing factor.[6] However, the energetic difference between these conformers is subtle and can be influenced by factors such as the solvent environment.[4][5]

Various studies have reported different ratios for the equatorial to axial conformers at room temperature, with values such as 87:13, 78:22, and 70:30 being documented.[7] This variability underscores the sensitivity of the conformational equilibrium to the experimental conditions and the analytical technique employed. Temperature-dependent studies are therefore crucial for determining the thermodynamic parameters (enthalpy and entropy differences) that govern this equilibrium.[4][5]

Experimental & Computational Synergy: A Dual-Pronged Approach

A comprehensive conformational analysis necessitates a combined approach of experimental spectroscopy and theoretical calculations. Vibrational Circular Dichroism (VCD) spectroscopy is a powerful experimental technique for studying chiral molecules in solution, as it provides information about the stereochemistry and conformational properties.[8][9][10] Computational methods, particularly Density Functional Theory (DFT), are indispensable for predicting the structures, energies, and spectroscopic properties of the different conformers, thereby aiding in the interpretation of experimental data.[11]

Workflow for Conformational Analysis

The following diagram illustrates a robust workflow for the conformational analysis of this compound, integrating both experimental and computational methodologies.

Caption: Integrated workflow for conformational analysis.

Methodologies in Detail

Computational Protocol: A Self-Validating System

The trustworthiness of computational results hinges on the selection of an appropriate level of theory and a systematic approach to validation.

Step-by-Step Computational Workflow:

-

Initial Structure Generation: Generate initial 3D structures for both the equatorial-methyl and axial-methyl conformers of this compound.

-

Geometry Optimization: Perform geometry optimization for both conformers using Density Functional Theory (DFT). A commonly used and reliable functional is B3LYP, paired with a reasonably large basis set such as 6-311++G(2d,2p) to accurately describe the electronic structure.[7][12] The use of diffuse functions is important for capturing any non-covalent interactions.

-

Frequency Calculation: At the same level of theory, perform frequency calculations on the optimized geometries. This step is crucial for two reasons:

-

It confirms that the optimized structures are true energy minima (i.e., no imaginary frequencies).

-

It provides the vibrational frequencies and intensities required for simulating the IR and VCD spectra.

-

-

Energy Calculation: The frequency calculation also yields the zero-point corrected electronic energies of each conformer. These energies are used to determine the relative stability and to calculate the Boltzmann population at a given temperature.

-

VCD Spectra Simulation: Simulate the VCD and IR spectra for each conformer based on the calculated vibrational frequencies and rotational strengths.

-

Solvent Effects: To better mimic the experimental conditions, it is advisable to include a solvent model, such as the Polarizable Continuum Model (PCM), during the calculations.[7]

Experimental Protocol: Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8] The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, making it an excellent tool for conformational analysis.[9][13]

Step-by-Step VCD Measurement:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent. Carbon tetrachloride (CCl4) is often used for mid-IR spectroscopy due to its transparency in the regions of interest.[7] The concentration should be optimized to obtain a good signal-to-noise ratio.

-

Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module.[14]

-

Data Acquisition: Record the VCD and IR spectra of the sample over the desired spectral range (e.g., the C-H stretching region from 2850–3000 cm⁻¹).[7]

-

Temperature-Dependent Measurements: To determine the thermodynamic parameters of the conformational equilibrium, acquire VCD spectra at various temperatures.[4][5] This allows for the determination of the enthalpy difference (ΔH°) between the conformers.[7]

Data Synthesis and Interpretation

The cornerstone of this analytical approach is the direct comparison of the experimentally measured spectra with the computationally simulated spectra.

Spectral Comparison and Conformer Assignment

By overlaying the experimental VCD spectrum with the population-weighted average of the simulated spectra for the equatorial and axial conformers, a direct visual comparison can be made. The relative populations of the conformers can be adjusted to achieve the best fit between the experimental and simulated spectra. This process allows for the unambiguous assignment of the observed spectral features to the specific conformers present in the solution.[7]

Quantitative Analysis

The following table summarizes typical energetic and population data obtained from a combined computational and experimental study of this compound.

| Parameter | Equatorial Conformer | Axial Conformer | Δ (Equatorial - Axial) |

| Relative Energy (kJ/mol) | 0.00 | 4.84 | -4.84[7] |

| Population at 298 K (%) | 87 | 13 | - |

| Key VCD Bands (cm⁻¹) | (Simulated positive/negative couplets) | (Simulated positive/negative couplets) | - |

Note: The energy difference and populations are illustrative and can vary based on the level of theory and experimental conditions.[7]

The enthalpy difference (ΔH°) for the equatorial to axial equilibrium can be determined experimentally from the temperature-dependent VCD spectra.[7]

Conclusion: A Holistic View of Conformational Dynamics

The conformational analysis of this compound is a multifaceted challenge that is best addressed through a synergistic combination of high-level computational modeling and sensitive spectroscopic techniques. This guide has outlined a robust workflow that leverages the strengths of both Density Functional Theory and Vibrational Circular Dichroism to provide a detailed and reliable picture of the conformational landscape of this important chiral molecule. The principles and methodologies described herein are broadly applicable to the stereochemical analysis of other complex molecules, providing a powerful toolkit for researchers in chemistry and drug discovery. The understanding of the subtle energetic balance between conformers is a critical step in predicting and controlling the properties and behavior of chiral molecules.

References

- 1. This compound [webbook.nist.gov]

- 2. Cyclopentanone, 3-methyl- [webbook.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]

- 9. researchgate.net [researchgate.net]

- 10. Vibrational circular dichroism spectroscopy of chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Density functional theory - Wikipedia [en.wikipedia.org]

- 12. chemrevlett.com [chemrevlett.com]

- 13. hindsinstruments.com [hindsinstruments.com]

- 14. jascoinc.com [jascoinc.com]

A Technical Guide to the Spectroscopic Characterization of (R)-(+)-3-Methylcyclopentanone

Abstract

(R)-(+)-3-Methylcyclopentanone is a valuable chiral building block in synthetic organic chemistry. Its utility is predicated on its structural integrity and enantiomeric purity. Consequently, a robust and multi-faceted spectroscopic approach is essential for its unambiguous characterization. This technical guide provides an in-depth analysis of this compound using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Electronic Circular Dichroism (ECD). We delve into the causal relationships behind experimental choices and data interpretation, offering field-proven insights for researchers, scientists, and drug development professionals. Each section includes detailed, self-validating protocols to ensure scientific rigor and reproducibility.

Introduction: The Imperative for Comprehensive Characterization

The biological activity of chiral molecules is often enantiomer-dependent. In drug development and fine chemical synthesis, the precise stereochemistry of a starting material or intermediate dictates the stereochemical outcome of the final product. This compound (R-3MCP), with its single stereocenter adjacent to a carbonyl group, serves as a critical synthon. Verifying its absolute configuration, confirming its chemical structure, and quantifying its purity are non-negotiable quality control steps. This guide outlines the synergistic use of modern spectroscopic methods to create a complete and verifiable profile of this important molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon Skeleton

NMR spectroscopy is the cornerstone for determining the connectivity of a molecule. For R-3MCP, ¹H and ¹³C NMR, supplemented by 2D techniques, confirm the carbon framework and placement of the methyl group.

¹H NMR Analysis

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The key insight from ¹H NMR is the confirmation of the relative positions of the methyl group and the carbonyl. Protons on carbons alpha to the carbonyl (C2 and C5) are deshielded and typically appear in the 2.0-2.5 ppm range[1].

Expected ¹H NMR Resonances (CDCl₃, 400 MHz):

-

~1.10 ppm (doublet, 3H): The methyl group (CH₃) protons, split by the adjacent methine proton at C3.

-

~1.3-2.5 ppm (multiplets, 7H): A complex region containing the overlapping signals of the diastereotopic methylene protons at C2, C4, and C5, and the methine proton at C3. The complexity arises from both geminal and vicinal coupling. 2D NMR is required for definitive assignment.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. The most diagnostic signal is the carbonyl carbon, which appears significantly downfield.

Expected ¹³C NMR Resonances (CDCl₃, 100 MHz):

-

~220 ppm: The carbonyl carbon (C=O), a highly deshielded signal characteristic of ketones[2][3].

-

~45-50 ppm: Methylene carbon alpha to the carbonyl (C2).

-

~35-40 ppm: Methine carbon (C3) bearing the methyl group.

-

~30-35 ppm: Methylene carbon (C4).

-

~20-25 ppm: Methylene carbon (C5).

-

~15-20 ppm: Methyl carbon (CH₃).

Rationale for 2D NMR

While 1D NMR suggests the structure, it does not offer unambiguous proof of connectivity due to signal overlap in the proton spectrum. A Heteronuclear Single Quantum Coherence (HSQC) experiment is crucial. It correlates each proton signal with the carbon it is directly attached to, allowing for the definitive assignment of the complex aliphatic region.

Vibrational Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

For R-3MCP, the most prominent feature is the carbonyl (C=O) stretch. The frequency of this absorption is sensitive to the ring size. Five-membered cyclic ketones exhibit a higher stretching frequency compared to their six-membered or acyclic counterparts due to increased angle strain[4][5].

Key IR Absorption Bands:

-

~1750 cm⁻¹: A strong, sharp absorption corresponding to the C=O stretching vibration. This frequency is characteristic of a cyclopentanone ring structure[4][5].

-

2850-3000 cm⁻¹: C-H stretching vibrations for the methyl and methylene groups.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural information.

-

Molecular Ion (M⁺): The molecular formula of R-3MCP is C₆H₁₀O, with a molecular weight of 98.14 g/mol [6][7][8][9][10]. Electron Ionization (EI) MS should show a molecular ion peak at an m/z of 98.

-

Key Fragmentation Pattern: A common fragmentation pathway for cyclic ketones is alpha-cleavage, where the bond adjacent to the carbonyl group breaks[1]. Another significant fragmentation involves the loss of ethylene (C₂H₄) via a retro-Diels-Alder-type mechanism, leading to a prominent peak at m/z 70. The base peak is often observed at m/z 41 or 55, corresponding to further fragmentation.

Chiroptical Spectroscopy: Assigning Absolute Configuration

While the techniques above confirm the structure, they are insensitive to stereochemistry. Chiroptical methods, specifically Electronic Circular Dichroism (ECD), are essential for confirming the absolute configuration of the chiral center.

The Cotton Effect and the Octant Rule

The chirality of R-3MCP is determined by its differential absorption of left- and right-circularly polarized light, a phenomenon known as the Cotton effect. For chiral ketones, the sign of the Cotton effect associated with the n→π* electronic transition (around 290-300 nm) can be predicted by the Octant Rule [11][12][13].

The Octant Rule divides the space around the carbonyl chromophore into eight regions, or octants[11][14]. Substituents in certain octants make a positive contribution to the Cotton effect, while those in others make a negative contribution[12][15].

For (R)-3-Methylcyclopentanone, the cyclopentanone ring exists in a flexible envelope or twist conformation. In the most stable conformations, the methyl group preferentially occupies a pseudo-equatorial position. When viewed according to the Octant Rule, the C3 methyl group in the (R)-enantiomer lies predominantly in a positive octant (the back, upper-left octant)[11]. Therefore, the theory predicts a positive Cotton effect for the n→π* transition. Experimental studies on R-3MCP confirm this, showing a positive CD signal in this region, which is consistent with the (R) configuration[16][17][18].

Summary of Spectroscopic Data

The following table summarizes the key data points for the unambiguous identification of this compound.

| Spectroscopic Technique | Parameter | Expected Value / Observation | Reference |

| ¹H NMR | Methyl Protons (CH₃) | ~1.10 ppm (doublet) | [19][20] |

| Aliphatic Protons | ~1.3-2.5 ppm (complex multiplets) | [19][20] | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~220 ppm | [2][19] |

| Aliphatic Carbons | 15-50 ppm | [2][19] | |

| IR Spectroscopy | Carbonyl Stretch (C=O) | ~1750 cm⁻¹ (strong) | [7][21][22] |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 98 | [6][10] |

| Major Fragments | m/z = 70, 55, 41 | [6][10] | |

| Circular Dichroism | Cotton Effect (n→π*) | Positive signal around 290-300 nm | [16][17][18] |

Detailed Experimental Protocols

Protocol 7.1: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: ~12 ppm.

-

Number of Scans: 16.

-

Relaxation Delay (d1): 2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Spectral Width: ~240 ppm.

-

Number of Scans: 1024.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Protocol 7.2: Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

GC Conditions:

-

Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min.

-

-

MS Conditions:

-

Ionization Mode: EI at 70 eV.

-

Mass Range: m/z 35-350.

-

Source Temperature: 230°C.

-

-

Data Analysis: Identify the peak corresponding to 3-methylcyclopentanone in the chromatogram. Analyze the mass spectrum for that peak, identifying the molecular ion and key fragment ions.

Protocol 7.3: Electronic Circular Dichroism (ECD)

-

Sample Preparation: Prepare a solution of known concentration (e.g., ~0.1 mg/mL) in a suitable spectroscopic grade solvent (e.g., cyclohexane or methanol).

-

Instrument: A calibrated CD spectropolarimeter.

-

Acquisition Parameters:

-

Wavelength Range: 400 nm to 220 nm.

-

Bandwidth: 1.0 nm.

-

Scan Speed: 100 nm/min.

-

Data Pitch: 0.5 nm.

-

Accumulations: 3-5 scans.

-

-

Data Processing: Average the scans and subtract the spectrum of a solvent blank. Convert the raw data (in millidegrees) to molar ellipticity ([θ]) to normalize for concentration and path length. Identify the sign of the Cotton effect in the 290-300 nm region.

Visualizations

Caption: A generalized workflow for the complete spectroscopic characterization of a chiral molecule.

Caption: The Octant Rule projection for a ketone, showing the positive contribution of the methyl group in R-3MCP.

Conclusion

The combination of NMR, IR, MS, and ECD provides a robust, multi-technique validation of the identity, purity, and absolute stereochemistry of this compound. NMR and IR confirm the core structure and functional groups, MS verifies the molecular weight, and ECD, interpreted via the Octant Rule, definitively assigns the (R) configuration. Adherence to the detailed protocols outlined in this guide ensures the generation of high-quality, reproducible data, which is paramount for applications in research and regulated industries.

References

- 1. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 2. spectrabase.com [spectrabase.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 6. This compound [webbook.nist.gov]

- 7. Cyclopentanone, 3-methyl- [webbook.nist.gov]

- 8. Cyclopentanone, 3-methyl- [webbook.nist.gov]

- 9. Cyclopentanone, 3-methyl- [webbook.nist.gov]

- 10. Cyclopentanone, 3-methyl- [webbook.nist.gov]

- 11. chemistnotes.com [chemistnotes.com]

- 12. scribd.com [scribd.com]

- 13. Alpha axial haloketone rule and octant rule | PPTX [slideshare.net]

- 14. m.youtube.com [m.youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Linear and nonlinear circular dichroism of R-(+)-3-methylcyclopentanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.aip.org [pubs.aip.org]

- 19. 3-Methylcyclopentanone, (+)- | C6H10O | CID 637894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 3-Methylcyclopentanone(1757-42-2) 1H NMR spectrum [chemicalbook.com]

- 21. 3-Methylcyclopentanone(1757-42-2) IR Spectrum [m.chemicalbook.com]

- 22. 3-Methylcyclopentanone | C6H10O | CID 15650 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genesis of a Chiral Building Block: Early Synthetic Strategies for (R)-(+)-3-Methylcyclopentanone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-3-Methylcyclopentanone, a chiral cyclic ketone, represents a cornerstone in the stereoselective synthesis of a multitude of complex organic molecules, including natural products and pharmaceuticals. Its deceptively simple structure belies the foundational challenges in stereocontrolled synthesis that its preparation historically addressed. This technical guide delves into the seminal, early studies that paved the way for the synthesis of this crucial chiral building block, with a particular focus on the pioneering work that leveraged the natural product (+)-pulegone as a starting material. Understanding these early methodologies provides not only a historical perspective on the evolution of asymmetric synthesis but also offers fundamental insights into the principles of stereochemical control that remain relevant in modern drug development and chemical research.

The Dawn of Cyclopentanone Synthesis: The Contribution of Otto Wallach

The late 19th century witnessed groundbreaking explorations into the chemistry of cyclic compounds, a field significantly advanced by the meticulous work of German chemist Otto Wallach. His investigations into terpenes and essential oils laid the groundwork for understanding the structure and reactivity of cyclic ketones. While not initially focused on enantioselective synthesis, Wallach's work on the degradation of pulegone, a readily available chiral monoterpene, was a critical antecedent to the eventual synthesis of optically active 3-methylcyclopentanone.

In his 1896 publication, Wallach detailed the oxidative degradation of pulegone. This process, while not yielding 3-methylcyclopentanone directly, provided a conceptual framework for accessing smaller cyclic fragments from a larger, naturally occurring chiral molecule. This early work established a crucial link between the abundant chiral pool of natural products and the synthesis of novel cyclic structures.

From the Chiral Pool: The Stereospecific Transformation of (+)-Pulegone

The first stereospecific synthesis of this compound is historically rooted in the chemical degradation of (R)-(+)-pulegone. This approach exemplifies the "chiral pool" strategy, where a readily available, enantiomerically pure natural product serves as the starting material, transferring its inherent chirality to the target molecule. The key transformation involves the oxidative cleavage of the exocyclic double bond of pulegone, followed by intramolecular cyclization of the resulting dicarboxylic acid intermediate.

The Foundational Pathway: Ozonolysis of Pulegone

One of the earliest and most effective methods for the transformation of (+)-pulegone to this compound involves ozonolysis. This powerful oxidative cleavage reaction selectively targets the carbon-carbon double bond of the isopropylidene group in pulegone.

The overall transformation can be visualized as follows:

Caption: Early synthetic route from (R)-(+)-pulegone to this compound.

Experimental Protocols: A Reflection on Early Methodologies

The following protocols are based on the foundational principles established in early 20th-century organic synthesis, adapted for clarity and modern safety considerations.

Protocol 1: Oxidative Cleavage of (R)-(+)-Pulegone

Objective: To synthesize 3-methyl-5-oxohexanoic acid as a key intermediate from (R)-(+)-pulegone via ozonolysis.

Step-by-Step Methodology:

-

A solution of (R)-(+)-pulegone in a suitable inert solvent (e.g., dichloromethane or ethyl acetate) is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

A stream of ozone gas is bubbled through the solution until the characteristic blue color of ozone persists, indicating the complete consumption of the starting material.

-

The reaction mixture is then purged with an inert gas, such as nitrogen or oxygen, to remove excess ozone.

-

An oxidative workup is performed by the addition of hydrogen peroxide, which cleaves the intermediate ozonide to the desired ketoacid, 3-methyl-5-oxohexanoic acid.

-

The product is extracted from the reaction mixture and purified, often through crystallization or distillation under reduced pressure.

Protocol 2: Intramolecular Cyclization and Decarboxylation

Objective: To convert 3-methyladipic acid (derived from the ketoacid) to this compound.

Step-by-Step Methodology:

-

The dicarboxylic acid intermediate, 3-methyladipic acid, is prepared by the further oxidation of 3-methyl-5-oxohexanoic acid.

-

The dicarboxylic acid is then converted to its calcium salt by treatment with calcium hydroxide.

-

The dry calcium salt is subjected to pyrolysis (thermal decomposition). This high-temperature reaction induces an intramolecular condensation, akin to a Dieckmann condensation, followed by decarboxylation to yield the cyclic ketone.

-

The crude this compound is collected by distillation from the pyrolysis apparatus.

-

Purification is achieved through fractional distillation.

Data Presentation: A Summary of Key Physical Properties

The following table summarizes the key physical and chemical properties of the starting material and the final product, as would have been determined by early 20th-century chemists.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Specific Rotation (neat) |

| (R)-(+)-Pulegone | C₁₀H₁₆O | 152.23 | 224 | +22.5° |

| This compound | C₆H₁₀O | 98.14 | 144 | +148° |

Causality in Experimental Choices: The Logic of the Pioneers

The choice of (+)-pulegone as a starting material was a stroke of genius for its time. Its abundance in essential oils made it an accessible and inexpensive source of chirality. The isopropylidene group provided a convenient handle for oxidative cleavage, a well-understood reaction type even in the early days of organic chemistry.

The pyrolysis of the calcium salt of the dicarboxylic acid, while seemingly crude by modern standards, was a common and effective method for inducing intramolecular cyclization to form five- and six-membered rings. This method, often referred to as the Ruzicka large-ring synthesis when applied to larger rings, was a testament to the ingenuity of early organic chemists in the absence of modern reagents and techniques.

The stereochemical outcome of the reaction is a direct consequence of the conservation of the chiral center at the 3-position throughout the synthetic sequence. The reactions at the side chain do not affect the stereochemistry of the methyl-bearing carbon, thus ensuring the transfer of chirality from the starting material to the product.

Conclusion: A Legacy of Stereochemical Insight

The early studies on the synthesis of this compound from (+)-pulegone are more than a historical curiosity. They represent a pivotal moment in the development of asymmetric synthesis, demonstrating the power of the chiral pool concept and the feasibility of stereocontrolled transformations. The principles established in these foundational works, including the use of natural products as chiral starting materials and the strategic application of well-understood reaction mechanisms to control stereochemistry, continue to be fundamental pillars of modern organic synthesis. For researchers and professionals in drug development, an appreciation of this history provides a deeper understanding of the origins of the tools and strategies that are now routinely employed in the quest for new and effective medicines.

An In-depth Technical Guide to (R)-(+)-3-Methylcyclopentanone: Properties, Synthesis, and Applications in Drug Discovery

(R)-(+)-3-Methylcyclopentanone , a chiral cyclic ketone, serves as a pivotal building block in modern organic synthesis. Its unique stereochemistry and versatile reactivity make it an invaluable intermediate for constructing complex molecular architectures, particularly in the fields of pharmaceuticals and fine chemicals. This guide offers a comprehensive overview of its physical and chemical properties, detailed analytical and synthetic protocols, and insights into its application as a strategic precursor in drug development.

Core Molecular and Physical Characteristics

This compound is a colorless to light yellow liquid distinguished by a five-membered carbon ring with a methyl group at the chiral center on the third carbon. This chirality is fundamental to its utility in asymmetric synthesis.

Structural and Conformational Analysis

The molecule's structure dictates its reactivity and interactions. The IUPAC name for this compound is (3R)-3-methylcyclopentan-1-one.[1] Its five-membered ring is not planar and exists predominantly in envelope and twist conformations. The methyl substituent can occupy either an axial or an equatorial position. Theoretical and spectroscopic studies have shown that these conformers exist in equilibrium, with the equatorial conformer being the more stable and thus the major component at room temperature.[2] This conformational preference is a critical consideration in designing stereoselective reactions.

Table 1: Key Physical and Chemical Identifiers

| Property | Value | Source(s) |

| CAS Number | 6672-30-6 | [1][3][4] |

| Molecular Formula | C₆H₁₀O | [1][3][4][5] |

| Molecular Weight | 98.14 g/mol | [1][3][5][6][7] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 143-144 °C (lit.) | [7] |

| Density | 0.914 g/mL at 25 °C (lit.) | [7] |

| Refractive Index (n20/D) | 1.434 (lit.) | [7] |

| Specific Optical Rotation ([α]23/D) | +148° (c = 4.5 in methanol) | [7] |

| SMILES String | C[C@@H]1CCC(=O)C1 | [1][7] |

| InChIKey | AOKRXIIIYJGNNU-RXMQYKEDSA-N | [1][7] |

Spectroscopic Profile

Definitive characterization of this compound relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides a distinct map of the hydrogen atoms. Key signals include a doublet for the methyl group protons, and a series of multiplets for the diastereotopic methylene protons and the single proton at the chiral center.

-

¹³C NMR: The carbon spectrum shows a signal for the carbonyl carbon (C=O) in the downfield region (~220 ppm), a signal for the chiral methine carbon (C3), signals for the methylene carbons (C2, C4, C5), and an upfield signal for the methyl carbon.

-

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong absorption band characteristic of the ketone carbonyl (C=O) stretching vibration, typically observed around 1740-1750 cm⁻¹ .[8] Additional bands corresponding to C-H stretching and bending vibrations are also present.

-

Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M⁺) is observed at m/z = 98. The fragmentation pattern is characteristic of cyclic ketones. Key fragmentation pathways include alpha-cleavage adjacent to the carbonyl group, leading to the loss of ethylene (C₂H₄) to give a fragment at m/z = 70 , and the loss of a propyl radical (C₃H₇) to yield a fragment at m/z = 55 . Another significant peak is observed at m/z = 56 , which can arise from a McLafferty-type rearrangement.[9]

Synthesis and Chiral Purity Analysis

The synthesis of enantiomerically pure this compound is a critical step for its application in pharmaceuticals. The primary strategies involve the asymmetric synthesis from achiral precursors or the resolution of a racemic mixture.

Enantioselective Synthesis and Resolution Protocols

While various methods exist for related compounds, a robust approach for obtaining the (R)-enantiomer often involves the kinetic resolution of racemic 3-methylcyclopentanone. Enzymatic methods, particularly using lipases, have proven highly effective for resolving precursors to chiral cyclopentenones.[3]

Workflow: Enzymatic Kinetic Resolution of a Precursor

This diagram illustrates a conceptual workflow for obtaining the desired chiral ketone via enzymatic resolution, a common strategy for producing enantiomerically pure compounds.

Caption: Conceptual workflow for obtaining (R)-3-methylcyclopentanone.

Protocol Explanation:

-

Racemic Precursor: The process begins with a racemic mixture of a suitable precursor, such as 3-methylcyclopentanol.

-

Enzymatic Resolution: A lipase enzyme is used to selectively acylate one of the enantiomers (e.g., the S-enantiomer) more rapidly than the other. This creates a mixture of the acylated (S)-ester and the unreacted (R)-alcohol.

-

Separation: The resulting ester and alcohol are easily separated using standard techniques like column chromatography due to their different polarities.

-

Transformation: The separated, enantiomerically enriched (R)-3-methylcyclopentanol is then oxidized using a standard oxidizing agent (such as pyridinium chlorochromate or Swern oxidation) to yield the target ketone, this compound, with high optical purity.

Analytical Method for Enantiomeric Purity Determination

Ensuring the enantiomeric excess (ee) of the final product is paramount. Chiral gas chromatography (GC) is the preferred method for this analysis.

Protocol: Chiral Gas Chromatography for Enantiomeric Excess (ee) Analysis

-

Column Selection: A capillary GC column with a chiral stationary phase (CSP) is required. Cyclodextrin-based columns, such as those with derivatized β-cyclodextrin (e.g., Astec® CHIRALDEX® or Supelco® DEX™), are highly effective for separating ketone enantiomers.

-

Instrumentation and Conditions:

-

Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1-2 mL/min).

-

Injector: Split/splitless injector, typically in split mode (e.g., 50:1 split ratio) at ~220 °C.

-

Oven Program: An isothermal or temperature-programmed method. A typical starting point would be an isothermal hold at 60-80 °C, or a slow ramp (e.g., 2-5 °C/min) to optimize resolution.

-

Detector: FID at ~250 °C.

-

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent like dichloromethane or diethyl ether. A racemic standard must also be run to confirm the identity and separation of the two enantiomer peaks.

-

Data Analysis:

-

Inject the racemic standard to determine the retention times for both the (R) and (S) enantiomers.

-

Inject the sample to be analyzed.

-

Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: ee (%) = [ (A_R - A_S) / (A_R + A_S) ] × 100

-

Diagram: Chiral GC Analysis Workflow

Caption: Workflow for determining enantiomeric purity via chiral GC.

Applications in Pharmaceutical and Fine Chemical Synthesis

The true value of this compound lies in its role as a versatile chiral synthon. Its functional group and defined stereocenter make it a strategic starting material for synthesizing complex, biologically active molecules.

Keystone for Carbocyclic Nucleosides

Carbocyclic nucleosides are a class of antiviral and anticancer agents where the furanose oxygen of a natural nucleoside is replaced by a methylene group.[10] This modification imparts greater metabolic stability by preventing enzymatic cleavage of the glycosidic bond.[10] Chiral cyclopentane rings, derived from intermediates like this compound, form the core scaffold of these important therapeutic agents.[11] The synthesis of drugs such as Abacavir (an HIV reverse transcriptase inhibitor) relies on the stereocontrolled construction of a functionalized cyclopentylamine ring, a process where chiral cyclopentanone derivatives are critical precursors.[11]

Precursor to Prostaglandins

Prostaglandins are lipid compounds with a wide range of hormone-like physiological effects. Their complex structures, featuring a substituted cyclopentane ring, make them challenging synthetic targets. Chiral cyclopentenones, which can be synthesized from this compound, are cornerstone intermediates in many total syntheses of prostaglandins and their analogues.[3][12] The established stereocenter in the starting material allows for precise control over the stereochemistry of the final prostaglandin product, which is essential for its biological activity.

Chemical Reactivity and Synthetic Utility

The ketone functionality of this compound is a versatile handle for a wide array of organic transformations. The presence of the adjacent chiral center can influence the stereochemical outcome of these reactions, providing a pathway for diastereoselective synthesis.

-

Nucleophilic Addition: The carbonyl group readily undergoes addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) and other nucleophiles to create tertiary alcohols.

-

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 3-methylcyclopentanol, using various reducing agents. The choice of a bulky or non-bulky reducing agent can influence the diastereoselectivity of the alcohol produced.

-

Enolate Chemistry: The α-protons are acidic and can be removed by a strong base to form an enolate. This enolate can then be trapped with various electrophiles (e.g., alkyl halides, aldehydes), allowing for the introduction of new functional groups at the C2 or C5 positions.

-

Conversion to α,β-Unsaturated Ketones: A two-step sequence of α-halogenation followed by base-induced dehydrohalogenation can convert 3-methylcyclopentanone into 3-methyl-2-cyclopenten-1-one, a valuable conjugated system for Michael additions and other transformations.[13]

Safety and Handling

This compound is classified as a flammable liquid and vapor.[1] Standard laboratory safety precautions should be strictly followed.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, open flames, and other ignition sources.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

-

First Aid: In case of skin or eye contact, flush immediately with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

This in-depth guide provides a technical foundation for understanding and utilizing this compound. Its well-defined properties, established analytical methods for chiral purity, and critical role in the synthesis of high-value molecules like carbocyclic nucleosides and prostaglandins solidify its importance for researchers and professionals in drug development and chemical synthesis.

References

- 1. 3-Methylcyclopentanone, (+)- | C6H10O | CID 637894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound [webbook.nist.gov]

- 5. 3-Methylcyclopentanone | 1757-42-2 | FM05641 | Biosynth [biosynth.com]

- 6. 3-Methylcyclopentanone | C6H10O | CID 15650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 99 6672-30-6 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]

- 11. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

- 12. EP0943607B1 - Process for the preparation of prostaglandins - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

A Technical Guide to the Theoretical Calculation of (R)-(+)-3-Methylcyclopentanone Conformers: A Methodological Deep Dive for Drug Discovery Professionals

Abstract

Conformational analysis is a cornerstone of modern drug design, dictating a molecule's three-dimensional structure and, consequently, its interaction with biological targets.[1][2] The seemingly simple chiral ketone, (R)-(+)-3-Methylcyclopentanone (R3MCP), serves as an excellent model system for exploring the sophisticated computational techniques required to accurately predict conformational landscapes. Its puckered five-membered ring gives rise to distinct, low-energy conformers, primarily differing in the axial or equatorial position of the methyl group.[3][4] Understanding the energetic balance and population of these conformers is crucial for predicting physicochemical properties and biological activity.[5] This guide provides a comprehensive, in-depth protocol for the theoretical calculation of R3MCP conformers, grounded in established quantum mechanical methods and validated against experimental findings. We will explore the causality behind methodological choices, from the selection of density functionals and basis sets to the incorporation of solvent effects, providing a robust framework for researchers in computational chemistry and drug development.

Introduction: The Primacy of Conformation in Molecular Recognition

The biological activity of a drug molecule is inextricably linked to its shape. The specific three-dimensional arrangement of atoms that a molecule adopts to bind to its target is known as the bioactive conformation.[1] Identifying this conformation is a pivotal step in drug discovery, guiding the optimization of lead compounds to enhance binding affinity and selectivity.[6][7] Flexible molecules, like most drug candidates, can exist as an ensemble of different conformers in solution.[2] A thorough conformational analysis allows us to identify the lowest-energy structures, understand the energy barriers between them, and predict their relative populations.[5]

This compound is a chiral ketone that presents a classic case of conformational isomerism. The cyclopentane ring is not planar; it adopts a puckered "envelope" or "twist" conformation to relieve ring strain. This puckering creates two distinct positions for the methyl substituent at the C3 position: an axial-like position, where the methyl group is roughly perpendicular to the average plane of the ring, and an equatorial-like position, where it is roughly in the plane.[3][8] Experimental and theoretical studies have consistently shown that these two conformers exist in a temperature-dependent equilibrium.[8][9] Accurately modeling this equilibrium is a non-trivial task that serves as a benchmark for the power and precision of modern computational chemistry.

Theoretical Foundations: Choosing the Right Tools for the Job

The goal of our theoretical approach is to solve the time-independent Schrödinger equation for our molecular system to find the geometries and energies of its conformers.[10] Since an exact solution is not feasible for a multi-electron system like R3MCP, we employ approximations. The two primary families of methods used are Hartree-Fock (HF) and Density Functional Theory (DFT).

-

Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[10][11] While groundbreaking, HF systematically neglects electron correlation (the way electrons avoid each other), which can be a significant source of error in energy calculations. It is often used as a starting point for more advanced methods.[12]

-

Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for its favorable balance of accuracy and computational cost.[12] Instead of the complex wavefunction, DFT calculates the total energy from the electron density. The challenge lies in the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and correlation. For organic molecules, hybrid functionals like B3LYP , which mix a portion of exact HF exchange with DFT exchange and correlation, have proven to be highly effective and are a common choice for systems like R3MCP.[4][8][12]

The choice of method is paired with a basis set , which is a set of mathematical functions used to build the molecular orbitals.[13] The size and type of basis set are critical for accuracy.

-

Pople-style basis sets (e.g., 6-31G, 6-311++G(2d,2p)):* These are computationally efficient and widely used. The * indicates the addition of polarization functions (d-orbitals on heavy atoms), which allow for non-spherical electron distributions, crucial for describing bonding. The ++ indicates the addition of diffuse functions to both heavy atoms and hydrogens, which are important for describing lone pairs and anions.[8][13][14]

-

Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ, aug-cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit. The "aug" prefix signifies an "augmented" set that includes diffuse functions, making them particularly well-suited for calculating properties like optical rotation.[4][8][15]

For R3MCP, a combination like B3LYP/aug-cc-pVDZ provides a robust level of theory, capturing the subtle energetic differences between conformers while being computationally tractable.[4][8][16]

The Computational Workflow: A Step-by-Step Protocol

A rigorous conformational analysis follows a multi-step process designed to efficiently explore the potential energy surface and identify all relevant low-energy minima.

Caption: The computational workflow for conformational analysis.

Protocol 1: Geometry Optimization and Energy Calculation

-

Initial Structure Generation: Begin by building the 3D structure of this compound using any molecular builder software. Generate two initial structures, one with the methyl group in an approximate axial position and one in an equatorial position.

-

Conformational Search (Optional but Recommended): For more complex molecules, a preliminary search using a computationally inexpensive Molecular Mechanics (MM) force field (e.g., MMFF) can rapidly generate a diverse set of starting conformations, ensuring no significant minima are overlooked.[12]

-

Quantum Mechanical Optimization:

-

Rationale: This is the core step where we find the precise, low-energy geometry for each conformer at a chosen level of theory. The forces on each atom are calculated and the geometry is adjusted iteratively until a stationary point on the potential energy surface is reached.[17]

-

Method: Submit each starting structure (axial and equatorial) for a full geometry optimization.

-

Level of Theory: B3LYP functional with the aug-cc-pVDZ basis set.

-

Software: This can be performed using a variety of quantum chemistry packages like Gaussian, ORCA, or Spartan.[18]

-

-

Vibrational Frequency Analysis:

-

Rationale: A frequency calculation must be performed on each optimized geometry. This serves two critical purposes:

-

Verification of Minima: A true energy minimum will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer.[17]

-

Thermodynamic Data: The calculation provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy (H), and entropy (S), which are essential for calculating accurate relative Gibbs free energies (ΔG).

-

-

Method: Perform a frequency calculation at the same level of theory (B3LYP/aug-cc-pVDZ) used for the optimization.

-

-

Inclusion of Solvent Effects:

-

Rationale: Calculations performed in the gas phase neglect the significant influence of the solvent, which can alter the relative stability of conformers, especially if they have different dipole moments.[19][20] The Polarizable Continuum Model (PCM) is an efficient method that treats the solvent as a continuous dielectric medium.[9][15]

-

Method: Perform a final single-point energy calculation on the optimized gas-phase geometries using the PCM model. Specify the solvent of interest (e.g., CCl4, Methanol).[4][8]

-

Results, Analysis, and Validation

Upon completion of the calculations, the primary outputs are the optimized geometries and the associated electronic and thermodynamic energies for the axial and equatorial conformers.

Energetic and Geometric Comparison

The key quantitative data should be summarized for clear comparison. Theoretical calculations and experimental results consistently show the equatorial conformer to be more stable than the axial conformer.[8][9][21]

| Property | Equatorial Conformer | Axial Conformer | Δ (Axial - Equatorial) |

| Relative Energy (ΔH, kJ/mol) | 0.00 (Reference) | ~4.84[8][9] | +4.84 |

| Calculated Dipole Moment (Debye) | Lower | Higher | - |

| Key Dihedral Angle (e.g., H-C3-C4-H) | ~170-180° | ~50-60° | - |

Note: Energy values are illustrative based on published data. Actual calculated values will depend on the precise level of theory.

Conformer Population

The relative population of the two conformers at a given temperature (T) can be calculated using the Boltzmann distribution equation, based on the difference in their Gibbs free energies (ΔG):

Population_axial / Population_equatorial = exp(-ΔG / RT)

Where R is the gas constant. Experimental studies in CCl4 solution determined the population ratio of equatorial-methyl to axial-methyl conformers to be approximately 87:13.[8][9] A successful computational model should reproduce this ratio closely.

Caption: Conformational equilibrium of this compound.

The Trustworthiness Pillar: Validation Against Experimental Data

A computational protocol is only as good as its ability to replicate physical reality.[22] The final and most critical step is to validate the theoretical results against experimental data. This self-validating loop ensures the chosen level of theory is appropriate for the system.

-

Vibrational Spectroscopy: The calculated vibrational frequencies and intensities for each conformer can be used to simulate the IR, Raman, and Vibrational Circular Dichroism (VCD) spectra.[8][23] By comparing the simulated spectrum of the Boltzmann-averaged ensemble to the experimental spectrum, one can confirm the calculated geometries and relative populations.[9][21]

-

Chiroptical Properties: Properties like optical rotation and Electronic Circular Dichroism (ECD) are exquisitely sensitive to molecular conformation.[3][4] Calculating these properties for each conformer and comparing the population-weighted average to the experimental value is a powerful validation technique.[8] Discrepancies may indicate the need for a more sophisticated computational model, such as including explicit solvent molecules.[8]

Conclusion for the Field Professional

This guide has outlined a robust and validated workflow for the theoretical calculation of the conformers of this compound. The principles demonstrated here—the judicious selection of DFT methods and basis sets, the essential role of frequency calculations for verification, and the critical importance of validating results against experimental data—are directly applicable to the conformational analysis of more complex drug-like molecules.

By investing in a rigorous computational analysis early in the drug discovery process, researchers can gain profound insights into the structural preferences of their target molecules. This knowledge is invaluable for building accurate pharmacophore models, improving docking scores, and ultimately, designing more potent and selective therapeutics. The methodology detailed herein provides a trustworthy and scientifically sound foundation for achieving these goals.

References

- 1. fiveable.me [fiveable.me]

- 2. ijpsr.com [ijpsr.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Conformational Analysis - Drug Design Org [drugdesign.org]

- 6. quora.com [quora.com]

- 7. How important is the detection of protein conformational changes in drug discovery/developement? [synapse.patsnap.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Conformational Analysis of Thioether Musks Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantum Mechanics Tools: Basis set convergence of molecular properties: Geometry and Vibrational Frequency [education.molssi.org]

- 18. reddit.com [reddit.com]

- 19. Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Electronic circular dichroism of (R)-(+)-3-Methylcyclopentanone

An In-Depth Technical Guide to the Electronic Circular Dichroism of (R)-(+)-3-Methylcyclopentanone

Foreword

Electronic Circular Dichroism (ECD) spectroscopy stands as a cornerstone technique in modern stereochemical analysis, offering profound insights into the three-dimensional architecture of chiral molecules.[1] For researchers and professionals in drug development, the ability to unambiguously determine the absolute configuration of a molecule is not merely an academic exercise but a critical requirement for ensuring efficacy and safety. This guide focuses on this compound (R-3MCP), a molecule that, despite its structural simplicity, serves as a powerful model system for illustrating the sophisticated interplay between molecular conformation, solvent effects, and chiroptical response. Herein, we move beyond a mere recitation of facts, delving into the causal relationships that govern the ECD spectrum of R-3MCP, integrating high-level computational chemistry with rigorous experimental validation to provide a holistic and field-proven perspective.

The Conformational Dichotomy: A Tale of Two Isomers

The chiroptical properties of this compound are inextricably linked to its conformational flexibility. The molecule predominantly exists as a dynamic equilibrium between two low-energy conformers, distinguished by the pseudo-axial or pseudo-equatorial position of the methyl group on its twisted cyclopentanone ring.[2][3]

-

Equatorial Conformer (Eq): Generally the more stable and thus more populated conformer in the gas phase and in most solvents.[4][5]

-

Axial Conformer (Ax): A higher-energy conformer, but its population is significant enough to exert a substantial influence on the overall observed ECD spectrum.

The energy difference between these two conformers is subtle, and their equilibrium is sensitive to both temperature and the surrounding solvent environment.[2][6][7] This sensitivity is the primary reason why a deep understanding of the ECD of R-3MCP requires a conformational analysis; the measured spectrum is a Boltzmann-weighted average of the distinct spectra of these two species.[4] Critically, theoretical calculations predict that the equatorial and axial forms generate Cotton effects of approximately equal magnitude but opposite signs for the principal electronic transition.[7][8] This antagonistic relationship makes R-3MCP an exemplary case for studying conformational effects in ECD.

Caption: Conformational equilibrium between the two dominant forms of R-3MCP.

The n→π Transition: Reading the Chiroptical Signature*

The most informative feature in the ECD spectrum of R-3MCP is the electronic transition of the non-bonding (n) electron of the carbonyl oxygen to an anti-bonding π* orbital (the n→π* transition).[6] This transition is symmetry-forbidden, resulting in a weak UV absorption band but often a strong ECD signal, known as a Cotton effect.

For R-3MCP, temperature-dependent ECD studies across numerous solvents have been performed to deconstruct the contributions of the two conformers.[2][9] In many non-polar solvents at room temperature, R-3MCP exhibits a positive Cotton effect, indicating that the chiroptical signature of the dominant equatorial conformer prevails. As temperature changes, the relative populations of the conformers shift, leading to a measurable change in the ECD signal intensity, a phenomenon that can be used to determine the thermodynamic parameters (ΔH and ΔS) of the equilibrium.[2][7]

Data Presentation: Conformer-Specific Chiroptical Properties

The following table summarizes key experimental and theoretical data, illustrating the opposing contributions of the two conformers.

| Parameter | Equatorial (Eq) Conformer | Axial (Ax) Conformer | Boltzmann-Averaged (Gas Phase) |

| Relative Gibbs Free Energy | 0.00 kJ/mol (Reference) | ~3.50 kJ/mol[7][8] | N/A |

| Gas Phase Population (298K) | ~89.9%[4] | ~10.1%[4] | 100% |

| Predicted Cotton Effect Sign | Positive (+)[7][8] | Negative (-)[7][8] | Positive (+) |

| Calculated λmax (CAM-B3LYP) | ~300 nm[10][11] | ~300 nm[10][11] | ~300 nm[10][11] |

The Octant Rule: An Intuitive Framework for Prediction

Before the advent of high-level computational methods, empirical rules provided the primary means of correlating structure with ECD spectra. For cyclic ketones, the most powerful of these is the Octant Rule .[12][13] This rule divides the space around the carbonyl chromophore into eight regions, or octants, using three perpendicular planes. The sign of the contribution of a substituent to the n→π* Cotton effect is determined by the octant in which it resides.[12][14][15]

Caption: Simplified rear-octant view for predicting Cotton effect signs.

Application to (R)-3-Methylcyclopentanone:

-

Equatorial Conformer: The methyl group primarily resides in the back upper-left octant, which contributes a positive sign to the Cotton effect.

-

Axial Conformer: The methyl group is located mainly in the back upper-right octant, which contributes a negative sign.

This simple, powerful rule perfectly explains the opposing chiroptical signatures calculated by quantum mechanical methods and provides an intuitive check for both experimental and theoretical results.[13][16]

High-Fidelity Prediction: The Role of TDDFT Calculations